molecular formula C25H27N3O4 B11437092 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11437092
M. Wt: 433.5 g/mol
InChI Key: CJBDCMLDXTVDCL-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuro[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzofuro[3,2-d]pyrimidine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyridines: These compounds share a similar core structure but differ in the substituents attached to the core.

    Benzofuro[3,2-d]pyrimidines: Other derivatives of this class may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide lies in its specific combination of substituents, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C25H27N3O4/c1-4-6-14-27-24(30)23-22(18-12-7-8-13-19(18)32-23)28(25(27)31)15-20(29)26-21-16(3)10-9-11-17(21)5-2/h7-13H,4-6,14-15H2,1-3H3,(H,26,29)

InChI Key

CJBDCMLDXTVDCL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C

Origin of Product

United States

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